molecular formula C5H5BrN2O2 B3276402 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one CAS No. 64178-59-2

4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one

Cat. No.: B3276402
CAS No.: 64178-59-2
M. Wt: 205.01 g/mol
InChI Key: BNWUUAQSWHQZJW-UHFFFAOYSA-N
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Description

4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one is an organic compound with the molecular formula C5H5BrN2O2. It belongs to the class of pyridazinones, which are known for their diverse pharmacological activities. This compound is characterized by the presence of a bromine atom at the fourth position, a hydroxyl group at the fifth position, and a methyl group at the second position on the pyridazinone ring.

Scientific Research Applications

4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

While the specific mechanism of action for “4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one” is not available, it’s worth noting that many pyridazinone derivatives have been reported to possess a wide range of pharmacological activities . For example, some pyridazinones have been found to inhibit the production of prostaglandins through inhibition of cyclooxygenase (COX) enzymes .

Future Directions

Given the diverse pharmacological activities of pyridazinone derivatives, it is suggested that this privileged skeleton should be extensively studied for therapeutic benefits . The easy functionalization of various ring positions of pyridazinones makes them an attractive synthetic building block for designing and synthesis of new drugs . This suggests potential future directions in the development of new therapeutic agents based on the pyridazinone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one typically involves the bromination of 5-hydroxy-2-methyl-2H-pyridazin-3-one. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the fourth position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or reduce the pyridazinone ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.

    Oxidation Reactions: Products include 4-bromo-2-methyl-2H-pyridazin-3-one-5-one.

    Reduction Reactions: Products include 5-hydroxy-2-methyl-2H-pyridazin-3-one or fully reduced pyridazinone derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-methyl-4-hydroxypyridazin-6-one
  • 5-bromo-6-hydroxy-1-methylpyridazin-4-one
  • 2-alkyl or 2-alkenyl-4-alkoxy-5-(substituted amino)-3(2H)-pyridazinones

Uniqueness

4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and hydroxyl groups contribute to its reactivity and potential pharmacological activities, distinguishing it from other pyridazinone derivatives.

Properties

IUPAC Name

4-bromo-5-hydroxy-2-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c1-8-5(10)4(6)3(9)2-7-8/h2,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWUUAQSWHQZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C=N1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716203
Record name 4-Bromo-5-hydroxy-2-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64178-59-2
Record name 4-Bromo-5-hydroxy-2-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 4
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Reactant of Route 6
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